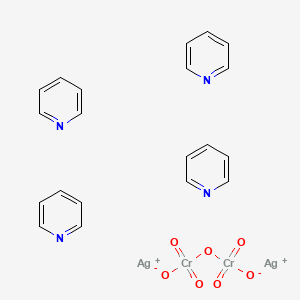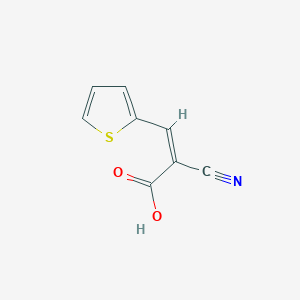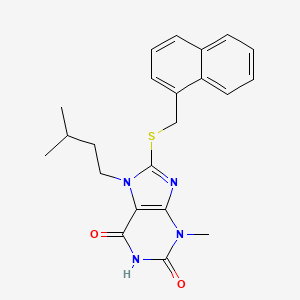![molecular formula C22H19ClN4O3S B11972120 7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-phenacylsulfanylpurine-2,6-dione](/img/structure/B11972120.png)
7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-phenacylsulfanylpurine-2,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(2-chlorobenzyl)-1,3-dimethyl-8-[(2-oxo-2-phenylethyl)thio]-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a chlorobenzyl group, a dimethyl group, and a phenylethylthio group attached to a purine core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-chlorobenzyl)-1,3-dimethyl-8-[(2-oxo-2-phenylethyl)thio]-3,7-dihydro-1H-purine-2,6-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving guanine or its derivatives.
Introduction of the Chlorobenzyl Group: The chlorobenzyl group is introduced via a nucleophilic substitution reaction using 2-chlorobenzyl chloride.
Attachment of the Dimethyl Groups: Methylation reactions using methyl iodide or dimethyl sulfate are employed to introduce the dimethyl groups at the 1 and 3 positions of the purine ring.
Addition of the Phenylethylthio Group: The phenylethylthio group is attached through a thiolation reaction using 2-oxo-2-phenylethyl thiol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Catalysts and automated reaction systems may also be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
7-(2-chlorobenzyl)-1,3-dimethyl-8-[(2-oxo-2-phenylethyl)thio]-3,7-dihydro-1H-purine-2,6-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the chlorobenzyl group with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted purine derivatives.
科学研究应用
7-(2-chlorobenzyl)-1,3-dimethyl-8-[(2-oxo-2-phenylethyl)thio]-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 7-(2-chlorobenzyl)-1,3-dimethyl-8-[(2-oxo-2-phenylethyl)thio]-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to specific receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
7-(2-chlorobenzyl)-1,3-dimethylxanthine: Similar structure but lacks the phenylethylthio group.
8-[(2-oxo-2-phenylethyl)thio]-1,3-dimethylxanthine: Similar structure but lacks the chlorobenzyl group.
Uniqueness
7-(2-chlorobenzyl)-1,3-dimethyl-8-[(2-oxo-2-phenylethyl)thio]-3,7-dihydro-1H-purine-2,6-dione is unique due to the presence of both the chlorobenzyl and phenylethylthio groups, which confer distinct chemical and biological properties
属性
分子式 |
C22H19ClN4O3S |
|---|---|
分子量 |
454.9 g/mol |
IUPAC 名称 |
7-[(2-chlorophenyl)methyl]-1,3-dimethyl-8-phenacylsulfanylpurine-2,6-dione |
InChI |
InChI=1S/C22H19ClN4O3S/c1-25-19-18(20(29)26(2)22(25)30)27(12-15-10-6-7-11-16(15)23)21(24-19)31-13-17(28)14-8-4-3-5-9-14/h3-11H,12-13H2,1-2H3 |
InChI 键 |
GLPWDMWXZLPRNJ-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)SCC(=O)C3=CC=CC=C3)CC4=CC=CC=C4Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Ethanone, 1-[2-[(difluoroboryl)oxy]-5-methylphenyl]-](/img/structure/B11972044.png)

![N'-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11972065.png)
![4-{[(E)-(2,3-dimethoxyphenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11972072.png)

![2,2-dimethyl-N-{2,2,2-trichloro-1-[(4,6-dimethyl-2-pyrimidinyl)thio]ethyl}propanamide](/img/structure/B11972077.png)



![4-{[(E)-(4-fluorophenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11972111.png)


